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molecular formula C10H15N3O4 B113070 N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine CAS No. 84041-77-0

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Cat. No. B113070
M. Wt: 241.24 g/mol
InChI Key: HWQZRURILVPDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04910341

Procedure details

0.2 mole (53.4 g) of N-[4-(β-hydroxyethyl)amino-3-nitrophenyl]oxazolidone, prepared according to Example 5, is treated with 135 ml of 3N sodium hydroxide to which 55 ml of 96° strength ethanol has been added. 0.18 mole (44.2 g) of the expected product is obtained. It melts at 107° C.
Name
N-[4-(β-hydroxyethyl)amino-3-nitrophenyl]oxazolidone
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15](=O)[CH2:14][O:13][CH-]2)=[CH:7][C:6]=1[N+:17]([O-:19])=[O:18].[OH-].[Na+]>C(O)C>[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH2:15][CH2:14][OH:13])=[CH:7][C:6]=1[N+:17]([O-:19])=[O:18] |f:1.2|

Inputs

Step One
Name
N-[4-(β-hydroxyethyl)amino-3-nitrophenyl]oxazolidone
Quantity
53.4 g
Type
reactant
Smiles
OCCNC1=C(C=C(C=C1)N1[CH-]OCC1=O)[N+](=O)[O-]
Step Two
Name
Quantity
135 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
has been added

Outcomes

Product
Name
Type
product
Smiles
OCCNC1=C(C=C(C=C1)NCCO)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.18 mol
AMOUNT: MASS 44.2 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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